molecular formula C18H16O4 B1148418 Combretastatin D2 CAS No. 126191-23-9

Combretastatin D2

Cat. No. B1148418
M. Wt: 296.32
InChI Key:
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Description

Combretastatin D2 is a part of the combretastatin family, which are a class of macrocycles called cyclic diaryl ether heptanoids (DAEH) . They are closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow .


Synthesis Analysis

A concise and convergent route to Combretastatin D2 has been described in the literature . The synthesis involves various chemical reactions and the use of different strategies .


Molecular Structure Analysis

Combretastatins have matching molecular structures with colchicine, as both contain a trimethoxyphenyl ring . The aromatic tropone ring of colchicine is related to the isovanillinyl group of combretastatins . They are a series of bioactive stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones .


Chemical Reactions Analysis

Combretastatins D series and its analogues, corniculatolides and isocorniculatolides, have shown different biological activities, such as antineoplastic, anti-inflammatory, and α-glucosidase inhibition . The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group, play a crucial role in their biological activity .


Physical And Chemical Properties Analysis

Combretastatins are a class of natural phenols . Due to their structural simplicity, many analogs have also been synthesized . Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials . It is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .

Scientific Research Applications

  • Antitumor and Antivascular Effects : Combretastatins, including D2, are known for their antitumor properties, specifically targeting tumor vasculature. They disrupt the blood flow to solid tumors, causing extensive tumor-cell necrosis while minimally impacting normal tissues. This characteristic makes them valuable in cancer therapy (Tozer, Kanthou, & Baguley, 2005).

  • Enhancing Effects of Conventional Therapy : Combretastatin A-4 disodium phosphate, a related compound, has been shown to enhance the effectiveness of conventional anti-cancer therapies, such as radiation and hyperthermia, by decreasing tumor perfusion and increasing necrosis (Horsman et al., 2000).

  • Angiogenesis Inhibition : Combretastatins also inhibit angiogenesis, a process critical for tumor growth and metastasis. This angiogenesis inhibition can be particularly beneficial in treating conditions like diabetic retinopathy, a major cause of blindness (Cirla & Mann, 2003).

  • Nano-based Formulations for Enhanced Efficacy : Nanoformulations of combretastatins, including D2, have shown advantages like improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and reduced side effects, indicating potential for advanced therapeutic applications (Karatoprak et al., 2020).

  • Tubulin Polymerization Inhibition : Combretastatins bind to tubulin, inhibiting its polymerization, which is a crucial mechanism in their antimitotic activity. This action disrupts microtubule dynamics, a key process in cell division, making them potent antimitotic agents (Lin et al., 1988).

Future Directions

Over 20 clinical trials of the phosphate prodrugs of combretastatin A-4 (CA4P) and A-1 (CA1P) showed objective and stable responses against many tumor types, with increased survival times of many patients . Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies .

properties

IUPAC Name

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHRIFDDQELBE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combretastatin D2

Citations

For This Compound
25
Citations
D Cousin, J Mann, M Nieuwenhuyzen… - Organic & Biomolecular …, 2006 - pubs.rsc.org
… Synthesis of combretastatin D2 methyl ether via intramolecular Wittig reaction. (a) Ph3PCHCO2Me, DCM, rt, overnight, 95%, (b) HCO2NH4, 10% Pd/C, MeOH, reflux 3 h, 91%, (c) …
Number of citations: 39 pubs.rsc.org
WS Nascimento, JL Oliveira, JCR Freitas… - …, 2014 - thieme-connect.com
… synthesis of a fragment of combretastatin D2, a natural product … [26] Combretastatin D2 was shown to allow assembly of the … [27] In our disconnection approach, combretastatin D2 was …
Number of citations: 9 www.thieme-connect.com
D Cousin - 2008 - ethos.bl.uk
British Library EThOS: New synthetic routes to the angiogenesis inhibitors combretastatin D2 and the compounds of the ICM0301 family … Title: New synthetic routes to the …
Number of citations: 0 ethos.bl.uk
DL Boger, Y Nomoto… - The Journal of Organic …, 1993 - ACS Publications
… reaction13 effective in forming refractory 14-membered and 15-membered cyclicdiphenyl ethers including those found in RA-VII, deoxybouvardin,1415 and combretastatin D2,16 we …
Number of citations: 103 pubs.acs.org
F Borys, P Tobiasz, M Poterała, H Krawczyk - Biomedicine & …, 2021 - Elsevier
Microtubules (composed of α- and β-tubulin heterodimers) ubiquitous cellular polymers are important components of the cytoskeleton and play diverse roles within the cell, such as …
Number of citations: 13 www.sciencedirect.com
G Evano, J Wang, A Nitelet - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… the Boger group, as well as other research groups, to utilize this procedure for the preparation of other complex macrocyclic diaryl ethers such as bouvardin, 39 combretastatin D2 85, …
Number of citations: 84 pubs.rsc.org
CJ Jelinek - 2004 - search.proquest.com
With the discovery of a group of natural products collectively known as the combretastatins by Professor George R. Pettit (ASU), there has been increasing interest in developing new …
Number of citations: 2 search.proquest.com
D Pappo - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
… well as was the use of methyl copper to stoichiometrically generate the cuprous phenoxide salt of 83, a protocol successfully applied by Boger in the total synthesis of combretastatin D2 …
Number of citations: 2 onlinelibrary.wiley.com
SM Sakya - 1991 - search.proquest.com
Full details of the total synthesis of the aborted and the extended CC-1065 functional analogues (+)-and ($-$)-CPI-PDE-I $\sb1 $((+)-and ($-$)-2),(+)-and ($-$)-CPI-CDPI $\sb1 $((+)-and …
Number of citations: 3 search.proquest.com
M Moniruzzaman, S Afrin, MK Ali - Asian Journal of Organic …, 2023 - Wiley Online Library
… Combretastatin D2 … It's interesting to note that this technique could also be used to synthesize a portion of the naturally occurring antiproliferative substance combretastatin D2 …
Number of citations: 1 onlinelibrary.wiley.com

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